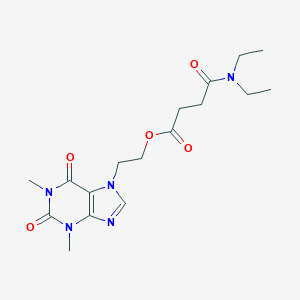
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate involves the inhibition of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). This compound also inhibits the replication of certain viruses such as herpes simplex virus and human cytomegalovirus.
Biochemical And Physiological Effects
Studies have shown that 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate possesses significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antiviral effects by inhibiting the replication of certain viruses such as herpes simplex virus and human cytomegalovirus. In addition, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate in lab experiments is its ability to inhibit various enzymes and exhibit anti-inflammatory, antiviral, and anticancer properties. However, one of the limitations is that this compound may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several future directions for the study of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to explore its structure-activity relationship (SAR) and develop more potent analogs with improved pharmacological properties. Additionally, the development of new synthetic methods for this compound may also be explored to improve its yield and purity.
Conclusion
In conclusion, 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate is a chemical compound with potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. Its mechanism of action involves the inhibition of various enzymes and the inhibition of viral replication. This compound possesses significant anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Synthesis Methods
The synthesis of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate involves the reaction of 2,6-dioxopurine-3-ethylamine with diethylmalonate in the presence of a base such as sodium ethoxide. The resulting product is then treated with diethylamine and acetic anhydride to obtain the final compound.
Scientific Research Applications
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties.
properties
CAS RN |
12712-75-3 |
|---|---|
Product Name |
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate |
Molecular Formula |
C17H25N5O5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C17H25N5O5/c1-5-21(6-2)12(23)7-8-13(24)27-10-9-22-11-18-15-14(22)16(25)20(4)17(26)19(15)3/h11H,5-10H2,1-4H3 |
InChI Key |
KCFIDDRVZLDJEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCC(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Other CAS RN |
12712-75-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
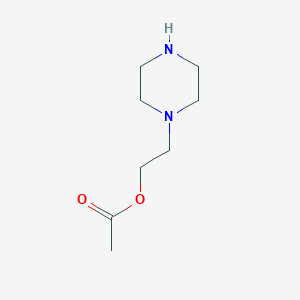
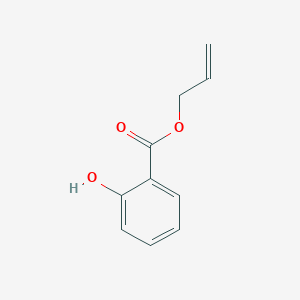
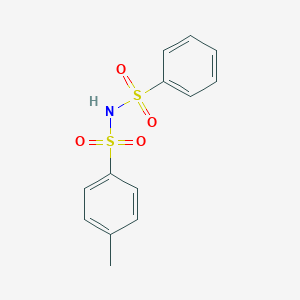
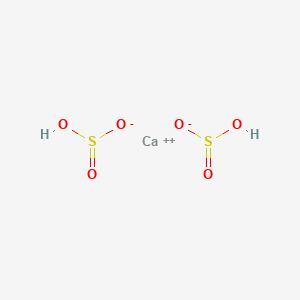
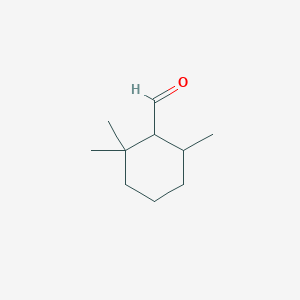
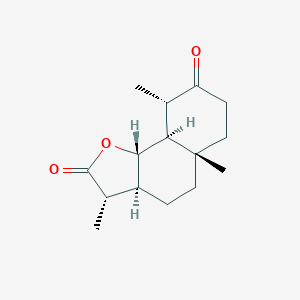
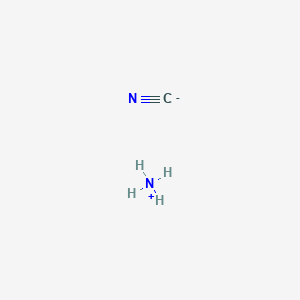
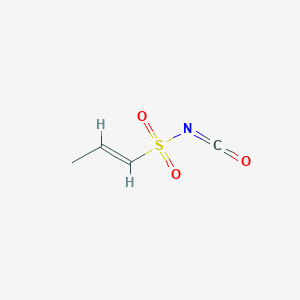
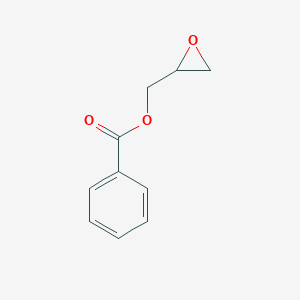
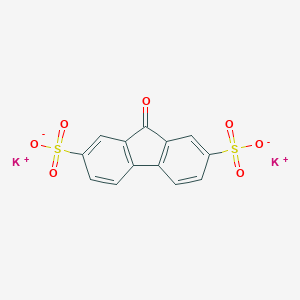
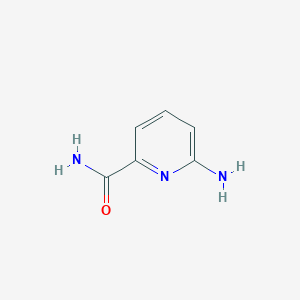
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)